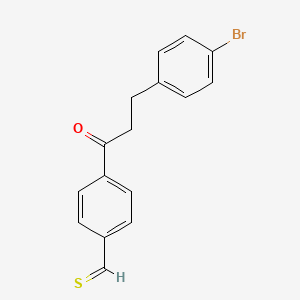
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde is an aromatic compound with the molecular formula C16H13BrOS and a molecular weight of 333.24 g/mol It is characterized by the presence of a bromophenyl group attached to a propanoyl chain, which is further connected to a benzothialdehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde typically involves multi-step organic reactions. One common method includes the Friedel-Crafts acylation of a bromobenzene derivative followed by a series of reduction and oxidation steps . The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl3) and solvents like dichloromethane (CH2Cl2) to facilitate the acylation process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures, including NMR, HPLC, and GC analyses, are employed to ensure the purity and consistency of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols or alkanes.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes .
Applications De Recherche Scientifique
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde has diverse applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: Research explores its potential as a pharmacophore in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of 4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde involves its interaction with specific molecular targets. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the compound may modulate signaling pathways by interacting with receptors or other proteins involved in cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(3-(3-Bromophenyl)propanoyl)benzothialdehyde: Similar in structure but with a different position of the bromine atom on the phenyl ring.
2-(3-(4-Bromophenyl)propanoyl)benzothialdehyde: Another isomer with the propanoyl group attached to a different position on the benzothialdehyde moiety.
Uniqueness
4-(3-(4-Bromophenyl)propanoyl)benzothialdehyde is unique due to its specific structural arrangement, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and applications in various scientific fields .
Propriétés
Formule moléculaire |
C16H13BrOS |
|---|---|
Poids moléculaire |
333.2 g/mol |
Nom IUPAC |
4-[3-(4-bromophenyl)propanoyl]thiobenzaldehyde |
InChI |
InChI=1S/C16H13BrOS/c17-15-8-3-12(4-9-15)5-10-16(18)14-6-1-13(11-19)2-7-14/h1-4,6-9,11H,5,10H2 |
Clé InChI |
FZNMJUMZDREGJK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C=S)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


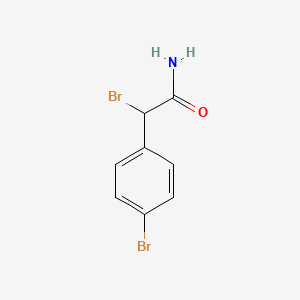
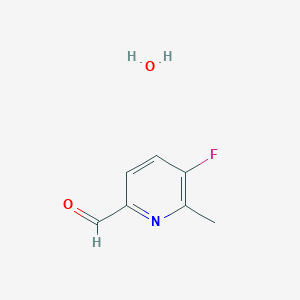
![8-Azabicyclo[3.2.1]octan-6-one](/img/structure/B13005068.png)
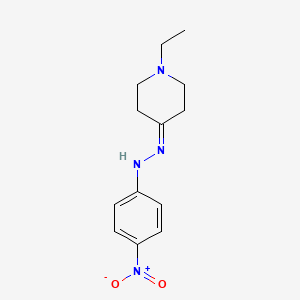
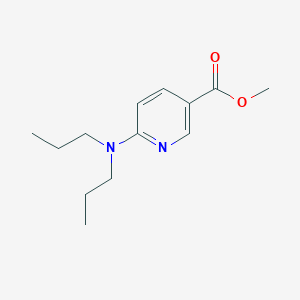
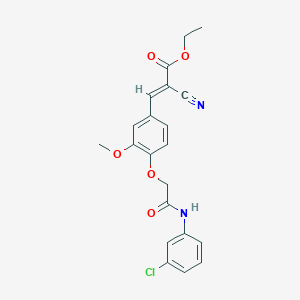
![5'-Chloro-3'H-spiro[azetidine-3,1'-isobenzofuran]](/img/structure/B13005095.png)
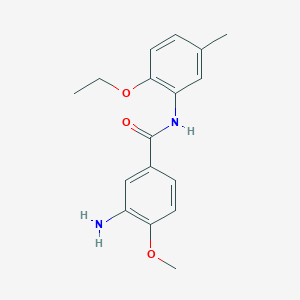
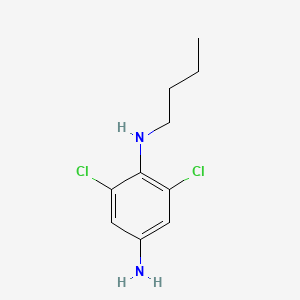
![4-Chloro-3-iodo-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13005114.png)
![5-methyl-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B13005118.png)
![tert-Butyl 1-(hydroxymethyl)-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B13005126.png)
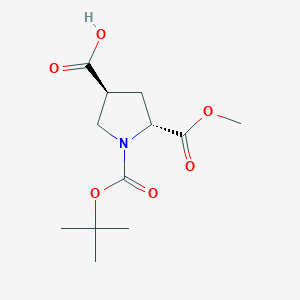
![N-methyl-3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B13005141.png)
